N-(4-iodophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-(4-iodophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C17H17IN2O3S and its molecular weight is 456.3. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Halogenation Techniques
- Ring Halogenations of Polyalkylbenzenes : Research by Bovonsombat and Mcnelis (1993) explored the use of certain halogenation agents in the ring halogenations of polyalkylbenzenes, which is relevant to the synthesis of compounds like N-(4-iodophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide (Bovonsombat & Mcnelis, 1993).
2. Pharmacology and Receptor Studies
- κ-Opioid Receptor Antagonists : Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, demonstrating its affinity and selectivity, which is significant in understanding similar compounds' interactions with opioid receptors (Grimwood et al., 2011).
3. Development of Novel Drugs
- Potassium-Competitive Acid Blockers : Arikawa et al. (2012) discovered a novel pyrrole derivative as a potassium-competitive acid blocker (P-CAB), highlighting the potential of pyrrolidinylsulfonyl compounds in drug development (Arikawa et al., 2012).
4. Cancer Research and Treatment
- Histone Deacetylase Inhibitors : Zhou et al. (2008) discussed the design and biological evaluation of a compound as a histone deacetylase inhibitor, which is crucial in cancer treatment strategies (Zhou et al., 2008).
5. Biosensors and Electrochemical Studies
- Development of High-Sensitive Biosensors : Karimi-Maleh et al. (2014) developed a novel modified electrode for electrocatalytic determination of certain compounds, illustrating the application of similar chemical structures in biosensing technology (Karimi-Maleh et al., 2014).
6. Synthetic Chemistry and Compound Design
- Isoindol-1-one Analogues : Zhuang et al. (1998) investigated a series of arylpiperazine benzamido derivatives, contributing to the design of compounds with specific receptor targeting (Zhuang et al., 1998).
7. Antitumor and Anticancer Agents
- Azaindolylsulfonamides as HDAC6 Inhibitors : Lee et al. (2014) synthesized compounds with a focus on inhibiting histone deacetylase 6 (HDAC6), showing promise in colorectal cancer treatment (Lee et al., 2014).
Properties
IUPAC Name |
N-(4-iodophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJOCWQZBBRKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.